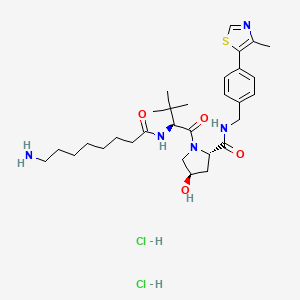

VH 032 amide-alkylC7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

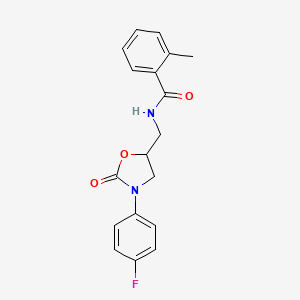

VH 032 amide-alkylC7-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . It incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand .

Synthesis Analysis

The synthesis of VH 032 amide-alkylC7-amine involves the use of a VHL ligand with an alkyl linker and terminal amine for onward chemistry . The product is sold as an xHCl salt, and the stoichiometry of the salt and hydration levels can vary from batch to batch .Molecular Structure Analysis

The chemical name of VH 032 amide-alkylC7-amine is (2S,4R)-1-((S)-2-(8-Aminooctanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride . Its molecular weight is 571.78 (Free Base), and its formula is C30H45N5O4S.xHCl .Chemical Reactions Analysis

VH 032 amide-alkylC7-amine is used in PROTAC® research and development, where it incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand . This product is provided for use in onward chemistry .Applications De Recherche Scientifique

Catalytic Amide Synthesis from Alcohols and Amines

Tandem Synthesis Approaches

Tandem synthesis strategies, employing ruthenium and iridium dual-catalyst systems, have been developed for N-alkylated amides synthesis from aldoximes and alcohols. This method is significant for its atom economy, minimizing harmful waste byproducts and utilizing hydrogen gas as a benign byproduct. Such strategies offer a green alternative to traditional amide synthesis methods, potentially applicable to VH 032 amide-alkylC7-amine related research for creating N-alkylated amide derivatives efficiently (Li et al., 2013).

Hydrogen Autotransfer Reactions

The development of dehydrative N-alkylation reactions of amines/amides with alcohols through hydrogen autotransfer processes represents a green chemistry approach, avoiding stoichiometric amounts of hazardous reagents. These methodologies, facilitated by both homogeneous and heterogeneous catalysts, demonstrate the versatility and environmental benefits of modern amide synthesis techniques, which could be relevant for synthesizing VH 032 amide-alkylC7-amine derivatives (Ma, Su, & Xu, 2016).

Iron-Catalyzed Oxidative Synthesis

Iron-catalyzed Cα-H oxidation offers a biologically inspired route to synthesize amides from tertiary alkyl amines under mild conditions. This methodology aligns with the pursuit of sustainable and less toxic amide synthesis methods, potentially extending to the functionalization and application of compounds like VH 032 amide-alkylC7-amine (Legacy et al., 2015).

Main-Group-Catalyzed Alkylation

Main-group catalysts offer a low-toxicity approach for the reductive alkylation of amines, utilizing molecular hydrogen. This method produces water as the sole byproduct, highlighting a sustainable pathway for amide bond formation, which may inform the synthesis or modification strategies for VH 032 amide-alkylC7-amine (Hoshimoto et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTKLPVPQZCGGL-SGROTYDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((S)-2-(8-Aminooctanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)